molecular formula C9H4FNO B8106967 5-Fluorobenzofuran-6-carbonitrile

5-Fluorobenzofuran-6-carbonitrile

Cat. No.: B8106967
M. Wt: 161.13 g/mol
InChI Key: UCWZKLHNWYQVMM-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-6-carbonitrile is an organic compound with the molecular formula C(_9)H(_4)FNO It is characterized by a benzofuran ring substituted with a fluorine atom at the 5-position and a nitrile group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran-6-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzofuran and a suitable nitrile precursor.

    Reaction Conditions: A common method involves the reaction of 5-fluorobenzofuran with a nitrile source under conditions that facilitate the introduction of the nitrile group. This can be achieved using reagents like cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)).

    Purification: The product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzofuran-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Nucleophiles like NH(_3) or RSH in the presence of a suitable catalyst.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

5-Fluorobenzofuran-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Fluorobenzofuran-6-carbonitrile exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    5-Fluorobenzofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    6-Fluorobenzofuran-5-carbonitrile: The positions of the fluorine and nitrile groups are reversed, which can affect its reactivity and applications.

    Benzofuran-6-carbonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness: 5-Fluorobenzofuran-6-carbonitrile is unique due to the specific positioning of the fluorine and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds

Properties

IUPAC Name

5-fluoro-1-benzofuran-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNO/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWZKLHNWYQVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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